
1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-fluorophenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-fluorophenyl)ethanone, also known as BFE, is a novel chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. In
作用機序
The mechanism of action of 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-fluorophenyl)ethanone is not fully understood, but it is believed to act as a modulator of certain neurotransmitters in the brain. 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-fluorophenyl)ethanone has been found to bind to the serotonin transporter, which is responsible for the reuptake of serotonin in the brain. By binding to this transporter, 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-fluorophenyl)ethanone inhibits the reuptake of serotonin, leading to an increase in its concentration in the brain. This increase in serotonin concentration has been found to have antidepressant effects.
Biochemical and Physiological Effects:
1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-fluorophenyl)ethanone has been found to have various biochemical and physiological effects. In vitro studies have shown that 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-fluorophenyl)ethanone can inhibit the activity of certain enzymes such as monoamine oxidase A and B, which are involved in the metabolism of neurotransmitters. In vivo studies have shown that 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-fluorophenyl)ethanone can increase the concentration of serotonin in the brain, leading to antidepressant effects. 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-fluorophenyl)ethanone has also been found to have anxiolytic effects in animal models.
実験室実験の利点と制限
One of the advantages of 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-fluorophenyl)ethanone is its potential to be used as a tool compound for the study of various biological processes. 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-fluorophenyl)ethanone is a novel compound that has not been extensively studied, which makes it an attractive compound for scientific research. However, one of the limitations of 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-fluorophenyl)ethanone is its potential toxicity. Studies have shown that high doses of 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-fluorophenyl)ethanone can lead to liver toxicity in animal models.
将来の方向性
There are several future directions for the study of 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-fluorophenyl)ethanone. One direction is the development of new drugs based on the structure of 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-fluorophenyl)ethanone for the treatment of various diseases. Another direction is the study of the mechanism of action of 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-fluorophenyl)ethanone, which could lead to the development of new treatments for neurological disorders. Additionally, the toxicity of 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-fluorophenyl)ethanone needs to be further investigated to determine its safety for use in humans.
合成法
The synthesis of 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-fluorophenyl)ethanone involves a series of chemical reactions that include the reaction of 3-bromopyridin-2-ol with piperidine, followed by the reaction of the resulting compound with 4-fluorobenzaldehyde. The final product is obtained after purification using column chromatography.
科学的研究の応用
1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-fluorophenyl)ethanone has been found to have potential applications in various fields of scientific research including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-fluorophenyl)ethanone has been investigated for its potential to be used as a lead compound for the development of new drugs for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and depression. In neuroscience, 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-fluorophenyl)ethanone has been studied for its potential to modulate the activity of certain neurotransmitters in the brain, which could lead to the development of new treatments for neurological disorders. In pharmacology, 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-fluorophenyl)ethanone has been investigated for its potential to be used as a tool compound for the study of various biological processes.
特性
IUPAC Name |
1-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-2-(4-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrFN2O2/c19-16-2-1-9-21-18(16)24-15-7-10-22(11-8-15)17(23)12-13-3-5-14(20)6-4-13/h1-6,9,15H,7-8,10-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUEKTEFNCZJWAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)CC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrFN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-fluorophenyl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-acetylphenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2388900.png)
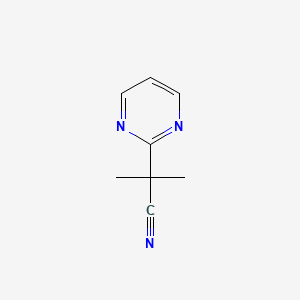
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide](/img/structure/B2388902.png)
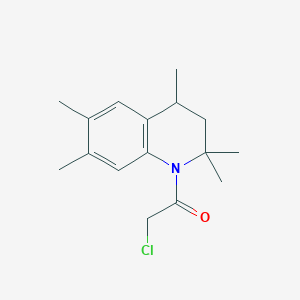
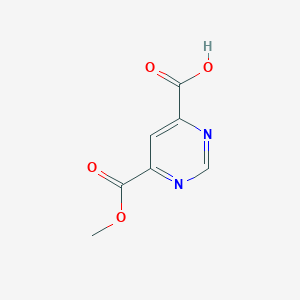
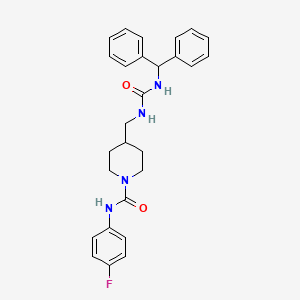
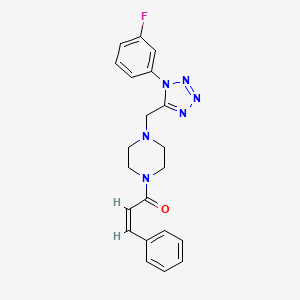
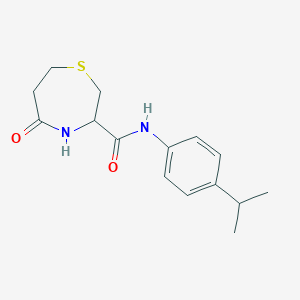
![(E)-2-cyano-3-[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]-N-(2-phenylethyl)prop-2-enamide](/img/structure/B2388915.png)
![1-(4-Methylphenyl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2388916.png)
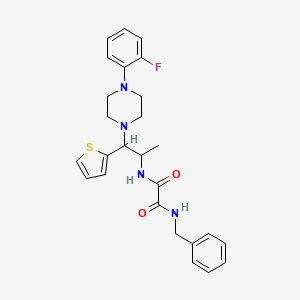
![1-(4-fluorophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2388919.png)
![N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B2388920.png)